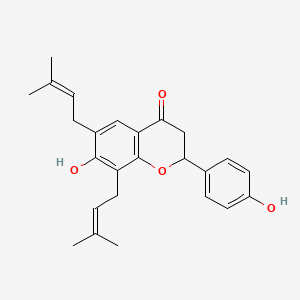
7,4'-Dihydroxy-6,8-di-C-prenylflavanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,4’-Dihydroxy-6,8-di-C-prenylflavanone is a prenylated flavonoid, a type of compound characterized by the presence of prenyl groups attached to the flavonoid skeleton. Prenylated flavonoids are known for their diverse biological activities and enhanced bioavailability compared to non-prenylated flavonoids .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,4’-Dihydroxy-6,8-di-C-prenylflavanone typically involves multiple steps starting from phloroacetophenone. The key steps include condensation reactions, cyclization, and demethoxymethylation . The reaction conditions often involve the use of specific catalysts and solvents to facilitate these transformations.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The process involves optimizing reaction conditions to achieve higher yields and purity, which can then be adapted for industrial-scale production.
化学反应分析
Types of Reactions: 7,4’-Dihydroxy-6,8-di-C-prenylflavanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes.
科学研究应用
7,4’-Dihydroxy-6,8-di-C-prenylflavanone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Medicine: It has potential therapeutic applications due to its bioactivity and bioavailability.
Industry: It is used in the development of functional foods and nutraceuticals due to its health benefits.
作用机制
The mechanism of action of 7,4’-Dihydroxy-6,8-di-C-prenylflavanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit urate transporter 1 (URAT1) and glucose transporter 9 (GLUT9), which are involved in uric acid reabsorption . Additionally, it can inhibit xanthine oxidase, an enzyme involved in uric acid production .
相似化合物的比较
- 5,7-Dihydroxy-4’-methoxy-8,3’-di-C-prenylflavanone
- 4’,7-Dihydroxy-8-prenylflavanone
- 5,7-Dihydroxy-6,8-di-C-prenyl-4’-O-prenyl-flavanone
Uniqueness: 7,4’-Dihydroxy-6,8-di-C-prenylflavanone is unique due to its specific prenylation pattern, which enhances its bioactivity and bioavailability compared to other similar compounds. Its ability to interact with multiple molecular targets makes it a promising candidate for various therapeutic applications.
属性
分子式 |
C25H28O4 |
|---|---|
分子量 |
392.5 g/mol |
IUPAC 名称 |
7-hydroxy-2-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O4/c1-15(2)5-7-18-13-21-22(27)14-23(17-8-10-19(26)11-9-17)29-25(21)20(24(18)28)12-6-16(3)4/h5-6,8-11,13,23,26,28H,7,12,14H2,1-4H3 |
InChI 键 |
MLXUEMGNSDHQTJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=CC2=C(C(=C1O)CC=C(C)C)OC(CC2=O)C3=CC=C(C=C3)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


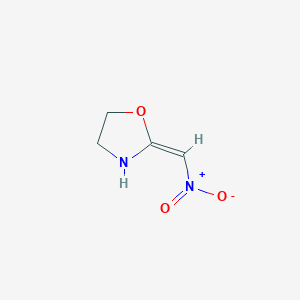
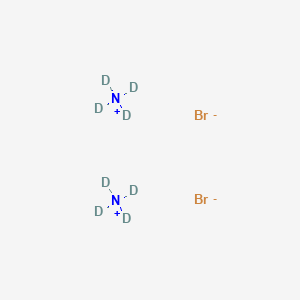

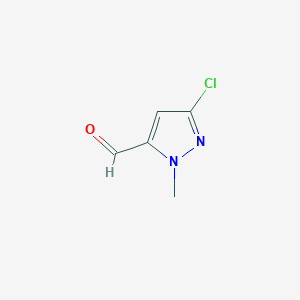
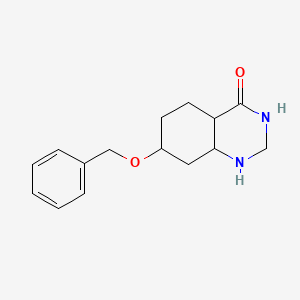
![Calcium;6-[2-carboxy-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12322422.png)
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-formamido-3-methylbutanoate](/img/structure/B12322429.png)

![methyl (14Z)-14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate](/img/structure/B12322443.png)

![4-[(1-Methyl-2-pyridin-3-ylpyrrolidin-3-yl)methoxy]-4-oxobutanoic acid](/img/structure/B12322454.png)

![(+)-4',6'-Dimethoxy[(S)-2,3'-allylidenediphenol]](/img/structure/B12322474.png)
![5-acetamido-2-[2-[3-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12322475.png)
